REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].C([O:14][C:15]1[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:17](O)=[O:18])(=O)C>CC(C)=O.N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10])[NH:8][C:17](=[O:18])[C:16]1[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=1[OH:14]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)N)Cl)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was agitated for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
While mixing
|
Type
|
ADDITION
|
Details
|
was added by drops
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
After evaporating off the ethyl acetate under reduced pressure the resulting residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in a mixture of methanol and 2N-sodium hydroxide (10 ml
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
CUSTOM
|
Details
|
By recrystallization in acetone-water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC(C2=C(C=CC=C2)O)=O)C=C(C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |